1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
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Description
Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . They are known for their diverse pharmacological effects, including antibacterial, antitumor, antidiabetic, and antiviral activities . Diazepanes, on the other hand, are seven-membered heterocyclic compounds containing one nitrogen atom. They are often used in the synthesis of pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The structure of diazepanes consists of a seven-membered ring with one nitrogen atom.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, and nucleophilic substitution reactions . Diazepanes can also undergo a variety of reactions, including ring-opening reactions.Physical and Chemical Properties Analysis
Pyrazoles are generally weak bases, with a pKb of around 11.5 . They are highly soluble in water and other polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O/c1-5-27-17(4)19(12-24-27)14-25-11-10-22(28)26(21(15-25)16(2)3)13-18-6-8-20(23)9-7-18/h6-9,12,16,21H,5,10-11,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVJLORTPHGNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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